molecular formula C13H20N4O B7547493 N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide

N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide

Cat. No. B7547493
M. Wt: 248.32 g/mol
InChI Key: RRDBWOJODVVSMO-UHFFFAOYSA-N
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Description

N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide, also known as DMXAA, is a synthetic compound that has been studied for its potential in cancer treatment. DMXAA was first synthesized in the 1990s and has since been the subject of extensive research due to its promising anti-tumor activity.

Mechanism of Action

N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide works by targeting the tumor vasculature, which is the network of blood vessels that supply nutrients to the tumor. N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide induces the release of cytokines, which are signaling molecules that activate the immune system. This leads to the destruction of the tumor vasculature and subsequent tumor cell death.
Biochemical and Physiological Effects:
N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor activity, N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide has been shown to induce the release of nitric oxide and other signaling molecules. N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide has also been shown to induce fever and inflammation.

Advantages and Limitations for Lab Experiments

N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide has several advantages for lab experiments. It has been shown to have a potent anti-tumor activity in preclinical studies, making it a promising candidate for further research. However, N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide has several limitations, including its complex synthesis and potential toxicity in humans.

Future Directions

There are several future directions for N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide research. One direction is to further explore the mechanism of action of N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide and its potential for combination therapy with other cancer treatments. Another direction is to investigate the potential of N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide in other types of cancer. Finally, there is a need for further research to develop safer and more effective formulations of N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide for clinical use.

Synthesis Methods

N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide can be synthesized through a multi-step process involving the reaction of pyridine-3-carboxylic acid with dimethylamine and subsequent reactions with other reagents. The synthesis of N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide is complex and requires specialized equipment and expertise.

Scientific Research Applications

N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide has been studied extensively for its potential in cancer treatment. In preclinical studies, N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide has been shown to have anti-tumor activity in a variety of cancer types, including lung, colon, and breast cancer. N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide works by activating the immune system and inducing tumor cell death.

properties

IUPAC Name

N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-16(2)12-11(6-5-7-14-12)10-15-13(18)17-8-3-4-9-17/h5-7H,3-4,8-10H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDBWOJODVVSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)CNC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide

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